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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical multi-kinase inhibitor BPR1K871
and the clinically-approved FLT3 inhibitor quizartinib for the treatment of FMS-like tyrosine

kinase 3 (FLT3)-mutated leukemia.

Introduction
Mutations in the FLT3 gene are detected in approximately 30% of patients with Acute Myeloid

Leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common type,

present in about 25% of AML cases.[1][2] These mutations lead to constitutive activation of the

FLT3 receptor, driving uncontrolled cell proliferation and are associated with a poor prognosis.

[3][4][5]

Quizartinib (VANFLYTA®) is a potent and selective second-generation, type II FLT3 inhibitor

developed specifically for FLT3-ITD positive AML.[2][6][7] It is approved for use in combination

with standard chemotherapy for adult patients with newly diagnosed FLT3-ITD-positive AML.[8]

[9]

BPR1K871 is a preclinical quinazoline-based compound identified as a potent dual inhibitor of

FLT3 and Aurora kinases.[10][11] It has demonstrated significant anti-proliferative activity in

FLT3-ITD positive AML cell lines and in vivo efficacy in xenograft models.[10][12] As a multi-

kinase inhibitor, it represents a different therapeutic strategy compared to the highly selective

quizartinib.[10][13]
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Mechanism of Action
Both inhibitors target the FLT3 signaling cascade, but their kinase inhibition profiles differ.

Quizartinib is a highly selective type II inhibitor, binding to the inactive conformation of the FLT3

kinase domain near the ATP-binding site.[3][8][14] This prevents receptor autophosphorylation

and blocks downstream signaling pathways crucial for leukemic cell survival and proliferation,

such as RAS/RAF/MEK/ERK and PI3K/AKT.[3][5]

BPR1K871 acts as a multi-kinase inhibitor, potently targeting both FLT3 and Aurora kinases A

and B.[10][15] The dual inhibition of FLT3 and Aurora kinases may offer a broader therapeutic

effect, as Aurora kinases are critical for cell mitosis and are often overexpressed in cancer.[11]

[15]
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Caption: Simplified FLT3 and Aurora Kinase signaling pathways and points of inhibition.
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Quantitative Data Comparison
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the

concentration of the drug required to inhibit 50% of the target kinase activity.

Compound Target Kinase IC50 (nM)

BPR1K871 FLT3 19[10][11][15]

AURKA 22[10][11][15]

AURKB 13[15]

Quizartinib FLT3 <1[16]

Lower IC50 values indicate greater potency.

Table 2: In Vitro Anti-Proliferative Activity
This table presents the half-maximal effective concentration (EC50) or IC50 values for cell

viability, showing the concentration of the drug that causes a 50% reduction in viable cells. All

cell lines are FLT3-ITD positive.

Compound Cell Line EC50/IC50 (nM)

BPR1K871 MOLM-13 ~5[10][11]

MV4-11 ~5[10][11]

Quizartinib MOLM-13 0.89[17]

MOLM-14 0.73[17]

MV4-11 0.40[2][17]

Lower EC50/IC50 values indicate greater anti-proliferative activity.

Table 3: In Vivo Efficacy in AML Xenograft Models
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This table compares the in vivo anti-tumor activity of the compounds in mouse models bearing

human AML tumors.

Compound Model
Dosing &
Administration

Outcome

BPR1K871 MOLM-13 Xenograft 1, 3, 10 mg/kg, IV

Significant tumor

growth inhibition at all

doses.[10]

MV4-11 Xenograft 1, 3, 10 mg/kg, IV

Significant tumor

growth inhibition at all

doses.[10]

Quizartinib MV4-11 Xenograft ≥1 mg/kg, Oral
Tumor regression

observed.[16][18]

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of inhibitor required to block 50% of a target

kinase's activity (IC50).

Methodology (General):

Recombinant human FLT3 or Aurora kinases are incubated in a reaction buffer.

A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) are added.

The test compound (BPR1K871 or quizartinib) is added in serial dilutions.

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done by capturing the substrate on a filter membrane and measuring radioactivity

using a scintillation counter.
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IC50 values are calculated by plotting the percentage of kinase inhibition against the log

concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability / Anti-Proliferation Assay
Objective: To measure the effect of the compounds on the proliferation and viability of cancer

cell lines (EC50/IC50).

Methodology (MTS Assay):

AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a specific density.

Cells are treated with a range of concentrations of the test compound or vehicle control

(DMSO) and incubated for a period (e.g., 72 hours).[10]

After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]

Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan

product.

The plate is incubated for a few hours, and the absorbance is measured at 490 nm using a

plate reader.[10]

The absorbance is proportional to the number of viable cells. EC50/IC50 values are

calculated by comparing the absorbance of treated cells to the vehicle control.[10]
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Caption: Workflow for a typical cell viability (MTS) assay.
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In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are

subcutaneously injected with a suspension of human AML cells (e.g., 2 x 10⁶ MOLM-13

cells).[19]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., mean diameter of 6

mm).[19]

Treatment: Mice are randomized into treatment and control groups. The treatment group

receives the compound (e.g., BPR1K871 administered intravenously or quizartinib

administered orally) at specified doses and schedules.[10][17] The control group receives

a vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly)

throughout the study.

Endpoint: The study concludes when tumors in the control group reach a predetermined

size, or after a set duration. Tumor growth inhibition is calculated by comparing the mean

tumor volume of the treated groups to the control group.

Resistance Profiles
Quizartinib: Resistance to quizartinib is a significant clinical challenge. The primary on-target

resistance mechanism is the acquisition of secondary point mutations within the FLT3 kinase

domain, particularly at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[20]

[21] As a type II inhibitor, quizartinib is not effective against FLT3-TKD mutations like D835Y.

[14][21] Off-target resistance can also occur through the activation of bypass signaling

pathways, such as the RAS pathway.[22][23]

BPR1K871: The resistance profile of BPR1K871 has not been extensively studied. However,

as a multi-kinase inhibitor targeting both FLT3 and Aurora kinases, it may have the potential to

overcome or delay certain resistance mechanisms that arise from dependency on a single
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pathway. Dual FLT3/Aurora kinase inhibitors have shown activity against quizartinib-resistant

models, suggesting this could be a viable strategy.[19]

Summary and Conclusion
This comparison highlights the distinct profiles of a preclinical multi-kinase inhibitor and a

clinically validated selective inhibitor for FLT3-mutated leukemia.

Quizartinib is a highly potent and selective FLT3 inhibitor with proven clinical efficacy in

improving overall survival for patients with newly diagnosed FLT3-ITD positive AML.[7][24] Its

primary limitations are a narrow activity spectrum against FLT3-TKD mutations and the

development of clinical resistance.[14][21]

BPR1K871 is a promising preclinical candidate with potent dual activity against FLT3 and

Aurora kinases.[10][11] It demonstrates strong anti-proliferative effects in FLT3-ITD cell lines

and robust in vivo efficacy.[10][12] Its multi-targeting mechanism could potentially address

some forms of resistance to selective FLT3 inhibitors, although this requires further

investigation.[19]

For drug development professionals, BPR1K871 represents an interesting lead compound

whose multi-kinase inhibition profile may offer advantages over highly selective inhibitors,

particularly in the context of drug resistance. Further preclinical development is necessary to

fully characterize its potential and safety profile before it can be considered for clinical

investigation.[10][11] Quizartinib, on the other hand, serves as a benchmark for FLT3 inhibition,

with extensive clinical data defining its efficacy and safety.[24][25][26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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